1-(5-chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Description
Properties
CAS No. |
1154565-97-5 |
|---|---|
Molecular Formula |
C10H6ClN3O5 |
Molecular Weight |
283.62 g/mol |
IUPAC Name |
1-(5-chloro-2-nitrophenyl)-4-hydroxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClN3O5/c11-5-1-2-6(14(18)19)7(3-5)13-4-8(15)9(12-13)10(16)17/h1-4,15H,(H,16,17) |
InChI Key |
GACIUHLMHIZKTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(C(=N2)C(=O)O)O)[N+](=O)[O-] |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of 5-chloro-2-nitroaniline to introduce the nitro group.
Cyclization: The cyclization of the nitrated intermediate with appropriate reagents to form the pyrazole ring.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the pyrazole ring.
Carboxylation: Introduction of the carboxylic acid group at the 3-position of the pyrazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Acid Chloride Formation and Subsequent Reactions
The carboxylic acid group at position 3 undergoes activation to form the corresponding acid chloride, a precursor for nucleophilic substitution.
Key Findings :
-
The acid chloride intermediate facilitates coupling with amines or hydrazines, enabling the synthesis of amides and hydrazides, respectively .
-
Hydrazides derived from this compound have been cyclized to form oxadiazoles (e.g., 1,3,4-oxadiazoles) under basic conditions .
Esterification of the Carboxylic Acid Group
The carboxylic acid can be esterified to improve lipophilicity or serve as a protective group.
Key Findings :
-
Esters are typically synthesized via Fischer esterification or alcoholysis of the acid chloride .
-
These esters serve as intermediates for further functionalization, such as hydrazide formation .
Reduction of the Nitro Group
The nitro group at the 2-position of the phenyl ring can be reduced to an amine, altering electronic properties.
Key Findings :
-
The resulting amine can undergo diazotization to form diazonium salts, enabling coupling reactions (e.g., azo dyes) .
-
Reduced derivatives show enhanced biological activity in antimicrobial studies .
Functionalization of the Hydroxyl Group
The hydroxyl group at position 4 participates in alkylation or acylation.
Key Findings :
-
Alkylation improves metabolic stability, while acylation serves as a protective strategy .
-
Steric hindrance from the nitro and chloro groups may limit reactivity at the hydroxyl site .
Decarboxylation Reactions
Thermal or acidic conditions induce decarboxylation, yielding simpler pyrazole derivatives.
Key Findings :
-
Decarboxylation is favored under high-temperature or strongly acidic conditions .
-
The resulting pyrazole retains biological activity, particularly in antimicrobial assays .
Heterocyclic Ring Formation
The hydrazide intermediate undergoes cyclization to form nitrogen-containing heterocycles.
Key Findings :
Biological Activity
1-(5-Chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
The molecular formula of 1-(5-chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is C10H6ClN3O5, with a molecular weight of 283.62 g/mol. Its structure includes a pyrazole ring, which is known for various biological activities, particularly in anticancer and anti-inflammatory contexts .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, derivatives of 1H-pyrazole have shown promising results against various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231 cells)
- Liver Cancer (HepG2 cells)
- Colorectal Cancer
- Renal Cancer
The mechanisms of action often involve the inhibition of topoisomerase and the alkylation of DNA, leading to reduced cell proliferation and increased apoptosis in cancer cells .
A notable study demonstrated that compounds with nitro groups, such as 1-(5-chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, exhibited enhanced cytotoxicity against these cancer types, suggesting that the presence of the nitro group is critical for their bioactivity .
Anti-inflammatory Activity
In addition to anticancer effects, this compound has been evaluated for anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes. The IC50 values for COX-2 inhibition can be comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazole ring and substituents can significantly influence biological activity. For instance:
- The introduction of electron-withdrawing groups (like nitro) enhances anticancer activity.
- Hydroxy groups are essential for maintaining anti-inflammatory properties.
Table 1 summarizes some key findings from SAR studies on related compounds:
| Compound | Activity Type | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Anticancer | 15 | Topoisomerase inhibition |
| Compound B | Anti-inflammatory | 0.04 | COX-2 inhibition |
| Compound C | Anticancer | 10 | DNA alkylation |
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:
- Study on Breast Cancer : A derivative similar to 1-(5-chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid was tested against MDA-MB-231 cells and showed a significant reduction in cell viability.
- Inflammatory Models : In carrageenan-induced paw edema models, pyrazole derivatives exhibited a marked decrease in inflammation markers compared to controls.
Scientific Research Applications
Medicinal Chemistry
1-(5-Chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is primarily studied for its potential as an active pharmaceutical ingredient (API). Its derivatives have shown promising activity against various diseases, particularly in the development of anti-inflammatory and analgesic drugs.
Case Study: Anti-inflammatory Activity
Research indicates that compounds derived from this pyrazole structure exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammation and pain management. A study demonstrated that derivatives of this compound reduced inflammation in animal models, suggesting its potential for developing new anti-inflammatory medications .
| Study | Findings |
|---|---|
| In vivo studies | Significant reduction in paw edema in rats after administration of pyrazole derivatives. |
| Mechanism | Inhibition of COX enzymes leading to decreased prostaglandin synthesis. |
Agricultural Sciences
The compound is also recognized for its fungicidal properties, making it valuable in agricultural applications. It serves as an intermediate in the synthesis of fungicides such as pyraclostrobin, which is widely used to protect crops from fungal infections.
Case Study: Fungicidal Efficacy
A series of experiments evaluated the effectiveness of pyraclostrobin synthesized from this compound against various plant pathogens. Results indicated a marked increase in crop yield and health when treated with formulations containing this active ingredient compared to untreated controls .
| Pathogen | Efficacy (%) | Crop Type |
|---|---|---|
| Fusarium spp. | 85% | Wheat |
| Alternaria spp. | 90% | Tomatoes |
Material Sciences
Beyond its biological applications, 1-(5-chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid has potential uses in material sciences, particularly in the development of polymers and coatings.
Case Study: Polymer Development
Research has explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The addition of pyrazole-based compounds has been shown to improve the thermal degradation temperature of polymers significantly, which is advantageous for high-performance materials .
| Property | Control Polymer | With Pyrazole Compound |
|---|---|---|
| Thermal Degradation Temperature (°C) | 250 | 300 |
| Tensile Strength (MPa) | 30 | 45 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related pyrazole derivatives, focusing on substituent effects, biological activities, and synthetic pathways.
Structural and Functional Analogues
Key Observations
This contrasts with 4-chlorophenyl analogs (e.g., compound in ), which lack nitro groups but still show potent antitumor activity (GI₅₀ < 100 µM). The 4-hydroxy and 3-carboxylic acid groups improve water solubility compared to ester or hydrazide derivatives (e.g., compound 10 in ), though hydrazide derivatives (e.g., ) exhibit superior in vitro potency due to enhanced hydrogen-bonding interactions.
Antitumor Activity: The hydrazide analog 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide () showed nanomolar potency (GI₅₀ < 0.01 µM) against 26 cancer cell lines, attributed to its ability to inhibit topoisomerases or viral replication machinery. The nitro group in the target compound may confer similar activity but with altered pharmacokinetics.
Synthetic Pathways :
- The target compound can be synthesized via:
- Condensation of 5-chloro-2-nitroaniline with 2,5-dimethoxytetrahydrofuran to form pyrrole intermediates .
- Subsequent functionalization with trichloroacetyl chloride and hydrazine hydrate to introduce the carbohydrazide or carboxylic acid groups .
Physicochemical Properties
- Solubility : The hydroxyl and carboxylic acid groups enhance aqueous solubility (>10 mg/mL) relative to methyl or ethyl esters.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(5-chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclization and functionalization. For example, Mannich reactions using 5-chloro-2-nitrophenol derivatives and pyrazole precursors under controlled pH (e.g., acidic or basic conditions) are effective. Optimization may involve varying catalysts (e.g., Lewis acids) and solvents (e.g., ethanol, DMF) to improve yield. Reaction monitoring via TLC or HPLC is critical .
- Key Parameters : Temperature (80–120°C), reaction time (12–48 hours), and stoichiometric ratios of intermediates (e.g., nitrophenyl halides to pyrazole esters).
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths/angles, as shown for structurally analogous pyrazole-carboxylic acids (e.g., monoclinic crystal system, space group P2/c). Complementary methods include:
- NMR : , , and NMR to confirm proton environments and substituent positions.
- FT-IR : Identification of carboxylic acid (–COOH) and hydroxyl (–OH) stretches (e.g., 2500–3300 cm) .
Q. How can researchers determine the physicochemical stability and solubility of this compound under varying conditions?
- Methods :
- Stability : Accelerated degradation studies (40–60°C, 75% RH) with HPLC purity analysis.
- Solubility : Shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol).
- Thermal Analysis : DSC/TGA to identify melting points and decomposition thresholds (e.g., 180–220°C for similar compounds) .
Advanced Research Questions
Q. What strategies are used to resolve contradictions between crystallographic data and spectroscopic results?
- Approach : Discrepancies (e.g., bond angles in SC-XRD vs. DFT calculations) may arise from polymorphism or solvent inclusion. Use complementary techniques:
- PXRD : Confirm phase purity.
- Solid-state NMR : Compare with solution-state NMR to detect conformational flexibility.
- Computational Chemistry : DFT optimization (e.g., B3LYP/6-31G*) to model gas-phase vs. crystal-packing effects .
Q. How can the biological activity of this compound be systematically evaluated, and what assays are appropriate?
- Assays :
- Enzyme Inhibition : Dose-response curves (IC) against target enzymes (e.g., kinases, hydrolases) using fluorogenic substrates.
- Cellular Uptake : LC-MS quantification in cell lysates after incubation.
- Receptor Binding : Radioligand displacement assays (e.g., -labeled competitors) .
Q. What mechanistic insights can be gained from studying the compound’s reactivity in synthesis?
- Methods :
- Kinetic Studies : Monitor intermediate formation via in-situ IR or Raman spectroscopy.
- Isotopic Labeling : -labeling to trace hydroxylation pathways.
- Computational Modeling : Transition-state analysis (e.g., Gaussian 16) to identify rate-limiting steps .
Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?
- Design :
- Functional Group Replacement : Substitute nitro groups with halides or amines to modulate electron density.
- Bioisosteres : Replace the pyrazole ring with isoxazoles or triazoles.
- Synthetic Routes : Multi-step protocols (e.g., Suzuki coupling for aryl substitutions) .
Q. What computational tools are effective for predicting binding modes or pharmacokinetic properties?
- Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
